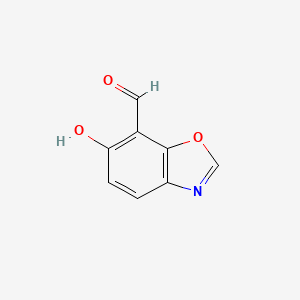

6-hydroxy-7-Benzoxazolecarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

6-hydroxy-1,3-benzoxazole-7-carbaldehyde |

InChI |

InChI=1S/C8H5NO3/c10-3-5-7(11)2-1-6-8(5)12-4-9-6/h1-4,11H |

InChI Key |

BGJSAVIUHHSOEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CO2)C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Hydroxy 7 Benzoxazolecarboxaldehyde and Its Derivatives

Foundational Synthesis Strategies for Benzoxazoles

The construction of the benzoxazole (B165842) core is a cornerstone of heterocyclic chemistry, with several established methods providing access to a wide array of derivatives.

Condensation Reactions of o-Aminophenols with Aldehydes

The most prevalent and direct route to the benzoxazole scaffold involves the condensation of an o-aminophenol with an aldehyde, followed by cyclization and aromatization. This reaction is typically acid-catalyzed and proceeds through a Schiff base intermediate which then undergoes intramolecular cyclization. A variety of aldehydes can be employed, allowing for diverse substitution at the 2-position of the benzoxazole ring. organic-chemistry.orgnih.govnih.gov

To synthesize a compound such as 6-hydroxy-7-Benzoxazolecarboxaldehyde, a potential starting material would be a highly substituted o-aminophenol, for instance, 3-amino-4,5-dihydroxybenzaldehyde or a protected variant. The reaction conditions often require heating and the use of a suitable solvent to facilitate the reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Aminophenol | Aromatic Aldehyde | NiSO4, EtOH, rt | 2-Arylbenzoxazole | amazonaws.com |

| o-Aminophenol | Aromatic Aldehyde | Samarium triflate, aqueous medium | 2-Arylbenzoxazole | organic-chemistry.org |

| 2-Aminophenol | Benzaldehyde | LAIL@MNP, sonication, 70°C | 2-Phenylbenzoxazole | nih.gov |

Alternative Precursors and Coupling Partners in Benzoxazole Synthesis

Beyond the classical aldehyde condensation, a range of other precursors and coupling partners have been developed to broaden the scope of benzoxazole synthesis. These alternatives can offer advantages in terms of substrate availability, functional group tolerance, and reaction conditions.

One notable alternative involves the use of tertiary amides, which can be activated with agents like triflic anhydride (B1165640) (Tf₂O) to react with o-aminophenols. nih.gov This method proceeds through a cascade reaction involving activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov Other coupling partners for o-aminophenols include β-diketones, carboxylic acids, acyl chlorides, and isocyanides. nih.govnih.gov For instance, the reaction with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt, provides a route to 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org

Furthermore, intramolecular cyclization of ortho-haloanilides, catalyzed by copper, presents another powerful strategy. organic-chemistry.org This approach is complementary to methods starting from o-aminophenols and is believed to proceed via an oxidative insertion/reductive elimination pathway. organic-chemistry.org

Catalytic Approaches in Benzoxazolecarboxaldehyde Synthesis

The evolution of catalytic systems has significantly enhanced the efficiency, selectivity, and environmental friendliness of benzoxazole synthesis. These approaches are crucial for the preparation of complex molecules like this compound.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has become indispensable in modern organic synthesis, and the formation of benzoxazoles is no exception. Various metals, including copper, palladium, iron, and nickel, have been employed to catalyze the cyclization and coupling reactions leading to the benzoxazole core.

Copper-catalyzed methods are particularly prevalent. For example, copper(II) oxide nanoparticles have been used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Copper iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) is effective for the cyclization of ortho-haloanilides. organic-chemistry.org Iron-catalyzed hydrogen transfer strategies have also been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org Nickel sulfate (B86663) (NiSO₄) has been demonstrated as an effective Lewis acid catalyst for the reaction of o-aminophenols with aldehydes at room temperature. amazonaws.com

| Catalyst | Reactants | Conditions | Product | Reference |

| CuI / 1,10-phenanthroline | o-Haloanilides | Heat | Benzoxazole derivatives | organic-chemistry.org |

| Fe catalyst | o-Hydroxynitrobenzenes, Alcohols | Hydrogen transfer | 2-Substituted benzoxazoles | organic-chemistry.org |

| NiSO₄ | o-Aminophenol, Aldehyde | EtOH, room temperature | Benzoxazole derivatives | amazonaws.com |

| Palladium complexes | o-Aminophenol, Benzaldehyde | Ethanol, 50 °C | 2-Phenylbenzoxazole | nih.gov |

Organocatalysis and Biocatalysis in Benzoxazole Formation

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the synthesis of benzoxazoles. nih.gov N-Heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines generated from o-aminophenols and aromatic aldehydes under mild conditions. organic-chemistry.org This approach offers good yields and tolerates a broad range of functional groups. organic-chemistry.org

While biocatalysis in benzoxazole formation is a less explored area, the principles of enzyme-catalyzed reactions could potentially be applied to achieve highly selective and environmentally benign syntheses.

Nanocatalyst-Mediated Synthesis of Benzoxazoles

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of benzoxazole synthesis, various nanocatalysts have been developed to improve reaction efficiency and facilitate catalyst recovery and reuse.

For example, copper(II) ferrite (B1171679) nanoparticles have been successfully employed as a recyclable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet. organic-chemistry.org Another example is the use of a magnetic nanomaterial, Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP), which catalyzes the condensation of o-aminophenols with aldehydes under solvent-free sonication. nih.govnih.gov This method offers advantages such as short reaction times and high yields. nih.govnih.gov

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of benzoxazoles is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free reaction conditions and the application of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency. jetir.org

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing or eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. In the context of benzoxazole synthesis, these conditions often involve the neat reaction of precursors, sometimes with the aid of a solid-supported catalyst.

Several studies have demonstrated the successful synthesis of benzoxazole derivatives under solvent-free conditions. nih.gov For instance, the condensation of o-aminophenols with aldehydes can be effectively carried out by grinding the reactants together, occasionally with a catalytic amount of a solid acid or base. This approach not only reduces waste but can also lead to higher yields and shorter reaction times due to the high concentration of reactants.

The use of ionic liquids as both catalyst and reaction medium, which can be recycled, also aligns with the principles of green chemistry and has been successfully applied to benzoxazole synthesis. benthamdirect.com

Table 1: Comparison of Solvent-Free Methods for Benzoxazole Synthesis

| Catalyst/Method | Precursors | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Grinding (Catalyst-Free) | o-aminophenol, Benzaldehyde | 15-30 min | 85-95 | N/A |

| [Bmim]PF6 (Ionic Liquid) | o-aminophenol, Various Aldehydes | 10-20 min | 88-96 | benthamdirect.com |

This table is generated based on data for general benzoxazole synthesis and illustrates the potential of these methods for this compound.

Microwave and ultrasound irradiation are powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields and purities compared to conventional heating methods. eurekaselect.comresearchgate.net

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic waves with the molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This technique has been extensively used for the synthesis of benzoxazoles, often in conjunction with solvent-free conditions. benthamdirect.comeurekaselect.com The rapid heating can dramatically reduce reaction times from hours to minutes. nih.gov For example, the cyclization of o-aminophenols with carboxylic acids or aldehydes can be achieved in a matter of minutes with excellent yields under microwave irradiation. eurekaselect.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. ias.ac.inresearchgate.net The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been successfully employed for the synthesis of benzoxazole derivatives, often resulting in improved yields and shorter reaction times compared to silent (non-irradiated) reactions. researchgate.netresearchgate.net This method is particularly effective in heterogeneous reactions, as it can improve mass transfer and activate the surface of solid catalysts. ias.ac.in

Table 2: Efficacy of Microwave and Ultrasound-Assisted Benzoxazole Synthesis

| Energy Source | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave | [Bmim]PF6, Solvent-Free | 10-15 min | 90-98 | benthamdirect.com |

| Microwave | [CholineCl][Oxalic Acid], Solvent-Free | 15 min | ~94 (conversion) | mdpi.com |

| Ultrasound | Indion 190 Resin, Ethanol | 30-45 min | 85-95 | ias.ac.in |

This table collates data from various studies on benzoxazole synthesis to highlight the efficiency of these green techniques.

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound necessitates precise control over chemo- and regioselectivity, particularly during the introduction of the carboxaldehyde group onto the 6-hydroxybenzoxazole scaffold. The hydroxyl group at the 6-position is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, formylation is expected to occur at the positions ortho to the hydroxyl group, namely the 5- and 7-positions. The challenge lies in selectively introducing the aldehyde group at the 7-position. Several classical formylation reactions can be considered, each with its own mechanistic nuances that influence regioselectivity.

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid, to formylate phenols. wikipedia.orgsemanticscholar.org The reaction proceeds via an initial aminomethylation followed by oxidation. For 6-hydroxybenzoxazole, the reaction is expected to favor formylation at the less sterically hindered 5-position. However, the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile can direct the substitution to the ortho position, potentially leading to a mixture of 5- and 7-carboxaldehyde isomers. rsc.orguni.edu

Reimer-Tiemann Reaction: This reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orglscollege.ac.in The phenoxide ion, formed under the basic conditions, directs the electrophilic attack of the dichlorocarbene primarily to the ortho positions. wikipedia.org In the case of 6-hydroxybenzoxazole, this would lead to a mixture of the 5- and 7-formylated products. The ortho-selectivity is often attributed to the coordination of the dichlorocarbene with the phenoxide oxygen.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgijpcbs.com This method is generally effective for phenols and their derivatives. The regioselectivity is influenced by both electronic and steric factors. For 6-hydroxybenzoxazole, while the hydroxyl group activates the ortho positions (5 and 7), the steric bulk of the Vilsmeier reagent might favor attack at the less hindered 5-position. However, specific reaction conditions and the electronic nature of the benzoxazole ring system could influence the regiochemical outcome, potentially allowing for the selective formation of the 7-carboxaldehyde derivative. jk-sci.com

Table 3: Regioselectivity of Formylation Reactions on Phenolic Substrates

| Reaction | Reagents | Expected Major Product(s) for 6-hydroxybenzoxazole | Key Selectivity Factors |

|---|---|---|---|

| Duff Reaction | Hexamethylenetetramine, Acid | Mixture of 5- and 7-carboxaldehyde | Steric hindrance, hydrogen bonding |

| Reimer-Tiemann Reaction | Chloroform, Base | Mixture of 5- and 7-carboxaldehyde | Coordination of dichlorocarbene with phenoxide |

This table is a predictive analysis based on established mechanisms of formylation reactions applied to the 6-hydroxybenzoxazole substrate.

Scale-Up Considerations for Benzoxazolecarboxaldehyde Synthesis

The transition from laboratory-scale synthesis to pilot plant and ultimately to large-scale industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Process Optimization: Key to successful scale-up is the optimization of reaction parameters. This includes fine-tuning temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing by-product formation. For the synthesis of benzoxazole derivatives, moving from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability.

Equipment and Engineering: The choice of equipment is critical. For instance, in microwave-assisted synthesis, scaling up requires moving from laboratory-scale microwave reactors to larger, industrial-grade systems that can ensure uniform heating of larger reaction volumes. Similarly, for ultrasound-assisted processes, the design of the sonochemical reactor is crucial for efficient energy delivery throughout the reaction mixture.

Safety and Hazard Analysis: A thorough hazard analysis is essential before scaling up any chemical process. This includes identifying potential thermal runaways, managing exothermic reactions, and ensuring the safe handling of all reagents and solvents. The use of greener, less hazardous solvents and reagents, as discussed in the green chemistry section, can significantly mitigate safety risks.

Economic Viability: The cost-effectiveness of the synthetic route is a primary driver in industrial applications. This involves not only the cost of raw materials and reagents but also the energy consumption of the process, the efficiency of the catalyst (including its potential for recycling), and the cost of waste disposal. Green chemistry approaches often lead to more economically viable processes in the long run by reducing waste and energy usage.

Regulatory Compliance: All scaled-up manufacturing processes must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This requires robust process control, thorough documentation, and validation of all analytical methods used to ensure the quality and consistency of the final product.

Table 4: Key Considerations for Scale-Up of Benzoxazole Synthesis

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

|---|---|---|

| Reaction Conditions | Focus on proof-of-concept and yield optimization. | Focus on process robustness, safety, and efficiency. |

| Equipment | Glassware, small-scale reactors. | Large-scale reactors, specialized equipment for microwave or ultrasound. |

| Safety | Standard laboratory safety protocols. | Comprehensive hazard and operability (HAZOP) studies. |

| Cost | Reagent cost is a secondary consideration. | Cost of goods (COGs) is a critical factor. |

| Throughput | Milligrams to grams. | Kilograms to tons. |

This table provides a general comparison of considerations at different scales of chemical synthesis.

Chemical Reactivity and Transformation Mechanisms of 6 Hydroxy 7 Benzoxazolecarboxaldehyde

Electrophilic and Nucleophilic Reactions of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic system, which confers it with relative stability. wikipedia.org However, as a heterocycle, it possesses reactive sites that are susceptible to both electrophilic and nucleophilic attack, allowing for functionalization. wikipedia.org The reactivity of the benzene (B151609) portion of the 6-hydroxy-7-Benzoxazolecarboxaldehyde molecule is significantly influenced by the directing effects of the fused oxazole (B20620) ring, the hydroxyl group, and the aldehyde group.

The hydroxyl group at C-6 is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. The aldehyde group at C-7 is a deactivating group and a meta- director. The position most activated for electrophilic attack would be C-5, which is ortho to the powerful activating hydroxyl group.

Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.com In the case of a substituted benzoxazole, if a suitable leaving group were present on the benzene ring, nucleophilic attack would be favored at positions ortho or para to an electron-withdrawing group. youtube.com The C2 position of the oxazole ring is also a known site for functionalization, including direct C-H bond functionalization to introduce various substituents. mdpi.comnih.gov

Table 1: Summary of Ring Reactivity

| Reaction Type | Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | C-5 (most likely), C-4 | Activating -OH group at C-6 directs ortho/para. Deactivating -CHO group at C-7 directs meta. |

| Nucleophilic Aromatic Substitution | Dependent on leaving group position | Requires a good leaving group and is facilitated by electron-withdrawing groups. |

| C-H Functionalization | C-2 | A common site for direct functionalization in benzoxazole derivatives. mdpi.com |

Reactivity of the Aldehyde Functional Group (–CHO)

The aldehyde group is one of the most reactive functional groups in the molecule, characterized by the electrophilic nature of its carbonyl carbon. This allows it to participate in a wide array of reactions, including nucleophilic additions and condensations.

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. However, under specific catalytic conditions, a reversal of this polarity, known as "umpolung," can be achieved. This strategy transforms the normally electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent. yorku.ca This transformation is often accomplished using N-heterocyclic carbene (NHC) catalysts. researchgate.netnih.gov The NHC adds to the aldehyde, and after a proton transfer, a Breslow intermediate is formed, which is a potent nucleophile. This reactive intermediate can then attack various electrophiles, effectively serving as a nucleophilic acylating agent. researchgate.netnih.gov This umpolung strategy allows for the synthesis of molecules, such as α-keto acids (from reaction with CO2) or 3-aryl-3-oxopropanenitriles (from reaction with 2-bromoacetonitrile), that are not accessible through traditional aldehyde reactivity. researchgate.netnih.gov

The aldehyde group readily undergoes condensation and addition reactions with a variety of nucleophiles. These reactions are fundamental to synthetic organic chemistry and allow for significant molecular elaboration.

Condensation Reactions: The aldehyde can react with primary amines to form imines (Schiff bases). For instance, the condensation of benzoxazolecarboxaldehydes with o-aminophenols is a key step in the synthesis of more complex benzoxazole structures. nih.gov

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup.

Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes, replacing the C=O double bond with a C=C double bond.

Cyanohydrin Formation: The addition of cyanide ion (e.g., from HCN or NaCN) to the aldehyde forms a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other compounds.

Table 2: Common Reactions of the Aldehyde Group

| Reaction Name | Reagent(s) | Product Type |

| Umpolung (Acyl Anion) | N-Heterocyclic Carbene (NHC) + Electrophile | Acylated Product |

| Imine Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |

| Grignard Reaction | Grignard Reagent (R-MgX), then H3O+ | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |

| Cyanohydrin Formation | HCN or NaCN/H+ | Cyanohydrin |

| Reduction | NaBH4 or LiAlH4 | Primary Alcohol |

| Oxidation | KMnO4, K2Cr2O7, or Ag2O | Carboxylic Acid |

Transformations Involving the Hydroxyl Group (–OH)

The hydroxyl group at the C-6 position is phenolic, making it weakly acidic and a potent nucleophile after deprotonation. Its presence can be incompatible with certain reagents, such as strong oxidizing agents used in some benzoxazole syntheses. nih.gov The phenolic hydroxyl group can undergo several key transformations:

Etherification (Williamson Ether Synthesis): Deprotonation with a base (e.g., NaH, K2CO3) forms a phenoxide ion, which can then act as a nucleophile in an SN2 reaction with an alkyl halide (R-X) to form an ether (Ar-O-R).

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. This reaction is often catalyzed by a base like pyridine.

Hydrogen Bonding and Metal Coordination: The hydroxyl group can act as a hydrogen bond donor and acceptor. nih.gov In conjunction with the nearby oxazole nitrogen, it can act as a bidentate ligand, coordinating to metal ions. nih.gov This property is significant in the design of metal-binding inhibitors and catalysts.

Oxidative and Reductive Transformations of Benzoxazolecarboxaldehydes

Both the aldehyde group and the benzoxazole ring can be subject to oxidative and reductive conditions. The specific outcome depends on the reagents and conditions employed.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), or Tollens' reagent (Ag2O). The benzoxazole ring itself is generally stable to these conditions, although harsh oxidation can lead to ring cleavage. Oxidative cyclization is a common strategy for synthesizing the benzoxazole ring from phenolic Schiff bases, often using air or other oxidants. nih.govijpbs.com

Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or more powerful reagents like lithium aluminum hydride (LiAlH4). Catalytic hydrogenation (e.g., H2/Pd-C) can also be used, which may also reduce other susceptible groups if present.

Rearrangement Reactions Involving Benzoxazole Aldehydes

The benzoxazole nucleus can participate in several types of rearrangement reactions, often as part of a synthetic sequence to build or modify the heterocyclic core. While reactions involving a pre-formed benzoxazole aldehyde are less common, rearrangements are known in benzoxazole chemistry.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. In the context of benzoxazole chemistry, it has been used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. nih.govacs.org This reaction involves the cleavage of a C-X bond and the formation of a new C-N bond. acs.org

Beckmann-type Rearrangement: The synthesis of benzoxazoles from ortho-hydroxyaryl N-H ketimines can proceed through a NaOCl-mediated Beckmann-type rearrangement. organic-chemistry.org

Oxidative Rearrangement: Hypervalent iodine reagents can mediate the synthesis of benzoxazoles through an oxidative rearrangement mechanism. nih.gov

Nitrile Ylide Rearrangement: The formation of benzoxazoles from azido (B1232118) complexes can occur via an aryl migration (rearrangement) of an initial azido intermediate. ijpbs.com

These rearrangements highlight the dynamic nature of the benzoxazole scaffold under specific reaction conditions, enabling access to a variety of substituted derivatives.

Mechanistic Investigations of Key Reactions

The mechanistic details of reactions involving this compound are understood through the study of analogous phenolic and benzoxazole compounds. This section explores the radical-mediated transformations and the computational analysis of reaction pathways that are characteristic of this class of molecules.

Radical Intermediates and Pathways

The chemical behavior of this compound, particularly in oxidative environments, is largely dictated by the generation of radical intermediates centered on its phenolic ring. The presence of the hydroxyl (-OH) group makes the aromatic ring susceptible to attack by radical species like the hydroxyl radical (HO•). uky.eduacs.org

Studies on structurally similar phenolic aldehydes, such as vanillin (B372448) and 4-hydroxybenzaldehyde, provide a model for the radical pathways of this compound. uky.edunih.gov The reaction with hydroxyl radicals is initiated by the formation of a phenoxyl radical, which is stabilized by delocalization of the unpaired electron across the aromatic system. rsc.org This is often followed by the addition of HO• to the aromatic ring at positions activated by the electron-donating hydroxyl and oxazole groups, leading to the formation of a cyclohexadienyl radical intermediate. acs.org

Two primary reaction pathways emerge from these radical intermediates:

Hydroxylation: The cyclohexadienyl radical can undergo further reactions, such as the elimination of a hydroperoxyl radical (HO₂•), to yield polyhydroxylated benzoxazole derivatives. acs.org This process increases the oxygenation of the molecule.

Ring Fragmentation: Under more aggressive oxidative conditions, the aromatic ring can undergo cleavage. uky.eduacs.org This pathway leads to the formation of various smaller, multifunctional carboxylic acids and aldehydes as the stable benzoxazole ring system is broken down. uky.edunih.gov

The specific pathway taken can be influenced by reaction conditions, such as the concentration of oxidizing agents. uky.edu For instance, at lower concentrations of oxidants, hydroxylation tends to be the dominant pathway, while higher concentrations can favor ring fragmentation. uky.eduacs.org The reactivity and the specific products formed are also influenced by the electron density of the aromatic ring; substituents that donate electron density tend to enhance the rate of oxidation. acs.orgnih.gov

The table below summarizes the key radical intermediates and resulting products observed in the oxidation of analogous phenolic aldehydes, which serve as a model for this compound.

| Precursor Compound (Analogue) | Key Radical Intermediate | Primary Reaction Pathway | Resulting Products |

| Vanillin | Phenoxyl Radical, Cyclohexadienyl Radical | Hydroxylation | Polyhydroxylated vanillin derivatives |

| 4-Hydroxybenzaldehyde | Phenoxyl Radical, Cyclohexadienyl Radical | Ring Fragmentation | Carboxylic acids (e.g., glyoxylic acid, oxalic acid) |

| Syringaldehyde (B56468) | Phenoxyl Radical, Cyclohexadienyl Radical | Hydroxylation & Ring Fragmentation | Polyhydroxylated syringaldehyde derivatives, Multifunctional carboxylic acids |

This table is based on data from studies on analogous phenolic aldehydes and presents potential pathways for this compound.

Transition State Analysis and Reaction Energetics

While specific experimental data on the transition state analysis and reaction energetics for this compound are not extensively documented, theoretical and computational methods like Density Functional Theory (DFT) are employed to investigate the reactivity of benzoxazole derivatives. researchgate.netdergipark.org.trbeun.edu.tr These computational studies provide valuable insights into the energy profiles of reaction pathways, the structure of transition states, and the factors that influence reaction kinetics.

Transition state analysis for reactions like formylation or oxidation would involve the computational modeling of the high-energy structures that connect reactants to products. wikipedia.orgresearchgate.net For instance, in an electrophilic aromatic substitution reaction on the phenolic ring, the transition state would resemble a high-energy intermediate where the electrophile is partially bonded to the aromatic ring, and the aromaticity is temporarily disrupted. The energy of this transition state determines the activation energy of the reaction.

DFT calculations can be used to determine various reactivity descriptors for benzoxazole derivatives, such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate or accept electrons, which is critical for predicting its reactivity in redox reactions. dergipark.org.tr

The following table outlines key energetic parameters that are typically investigated in computational studies of related compounds and their significance.

| Parameter | Significance | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. A lower Ea corresponds to a faster reaction rate. | Determines the feasibility and rate of reactions like oxidation or electrophilic substitution on the benzoxazole ring. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). | Provides information on the thermodynamic stability of the products relative to the reactants. |

| Gibbs Free Energy (ΔG) | The overall energy change of a reaction, accounting for both enthalpy and entropy. A negative ΔG indicates a spontaneous reaction. | Predicts the spontaneity of potential transformations of the molecule under specific conditions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap generally indicates higher reactivity. | Helps to predict the molecule's susceptibility to electronic excitation and participation in charge-transfer reactions. |

This table describes theoretical parameters used to analyze reaction energetics for compounds structurally related to this compound.

Through these computational approaches, a detailed understanding of the reaction mechanisms, including the identification of the most favorable reaction pathways and the influence of substituents on reactivity, can be achieved for this compound. nih.gov

Derivatization and Analog Development of 6 Hydroxy 7 Benzoxazolecarboxaldehyde

Strategies for Functionalization of the Benzoxazole (B165842) Scaffold

The chemical reactivity of 6-hydroxy-7-Benzoxazolecarboxaldehyde is primarily centered around three key positions: the aldehyde group, the hydroxyl group, and the benzene (B151609) moiety. Strategic modifications at these sites can lead to the generation of diverse libraries of compounds with tailored biological activities.

Modification at the Aldehyde Position

The aldehyde functional group at the 7-position is a prime site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Common reactions at this position include:

Condensation Reactions: The aldehyde can readily undergo condensation reactions with various nucleophiles. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield α,β-unsaturated products. researchgate.net Similarly, Claisen-Schmidt condensation with ketones can lead to the formation of chalcone (B49325) derivatives, which are known to possess a wide range of biological activities. ekb.egnih.gov

Schiff Base Formation: Reaction with primary amines leads to the formation of imines or Schiff bases. This reaction is a cornerstone in the synthesis of various biologically active compounds, and the resulting C=N bond can be further reduced to a stable secondary amine.

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene with a defined stereochemistry. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This allows for the extension of the carbon chain and the introduction of various substituents.

Reduction and Oxidation: The aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid, providing further opportunities for derivatization, such as ester or amide formation.

Derivatization at the Hydroxyl Position

The phenolic hydroxyl group at the 6-position is another key handle for functionalization. Its nucleophilic character allows for reactions such as:

Alkylation and Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. These modifications can alter the lipophilicity and metabolic stability of the parent compound. A variety of alkylating and acylating agents can be employed to introduce a wide range of functional groups.

O-Glycosylation: Introduction of sugar moieties through O-glycosylation can enhance the solubility and bioavailability of the molecule, and in some cases, modulate its biological activity.

By modifying the hydroxyl group, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Ring Substitutions on the Benzene Moiety

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) can enhance biological activity by increasing lipophilicity and introducing new interaction points.

Nitration: Nitration of the aromatic ring can introduce a nitro group, which can be a key pharmacophore or can be further reduced to an amino group for subsequent modifications.

Sulfonation: The introduction of a sulfonic acid group can significantly increase the water solubility of the compound.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the benzene ring, further expanding the chemical diversity of the derivatives.

Careful consideration of the directing effects of the existing substituents is crucial for achieving the desired regioselectivity in these reactions.

Synthesis of Hybrid Molecules Incorporating Benzoxazolecarboxaldehyde Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules.

For instance, the aldehyde functionality can be utilized to link the benzoxazole core to other heterocyclic systems known for their biological activities, such as coumarins, quinolines, or chalcones. ekb.egnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgrsc.orgmdpi.comnih.govacs.orgbenthamscience.comnih.govnih.gov The synthesis of these hybrids often involves multi-step reaction sequences, where the benzoxazolecarboxaldehyde is first derivatized at the aldehyde position, and then coupled with the second pharmacophore.

The resulting hybrid molecules may exhibit synergistic or additive biological effects, or even novel activities that are not observed with the individual components. This approach allows for the development of multi-target drugs, which can be particularly effective in treating complex diseases.

Structure-Activity Relationship (SAR) Studies in Derivatives (mechanistic focus)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogs. For derivatives of this compound, SAR studies focus on elucidating the impact of modifications at the aldehyde, hydroxyl, and benzene ring positions on their interaction with specific biological targets.

For example, in the context of developing benzoxazole derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, SAR studies have revealed key structural requirements for activity. nih.govtandfonline.comijrpr.comnih.govresearchgate.net These studies often involve the synthesis of a series of analogs with systematic variations in their structure and evaluating their inhibitory activity against the target enzyme.

Key findings from such studies on related benzoxazole scaffolds indicate that:

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly influence binding affinity. For instance, the introduction of specific groups can lead to enhanced interactions with key amino acid residues in the active site of the target protein.

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxy 7 Benzoxazolecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional experiments would be required for the complete assignment of all proton and carbon signals of 6-hydroxy-7-Benzoxazolecarboxaldehyde.

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) would likely present as a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons on the benzoxazole (B165842) ring system would appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the electron-donating hydroxyl group and the electron-withdrawing aldehyde group.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the aromatic and oxazole (B20620) rings would resonate between 110 and 165 ppm. The specific chemical shifts would be influenced by the attached functional groups. For instance, the carbon atom bonded to the hydroxyl group (C-6) would be shifted downfield due to the oxygen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO (proton) | ~9.8 | - |

| -OH (proton) | Variable (broad) | - |

| H-2 | ~8.2 | ~152 |

| H-4 | ~7.8 | ~115 |

| H-5 | ~7.3 | ~125 |

| C-2 | - | ~152 |

| C-3a | - | ~140 |

| C-4 | - | ~115 |

| C-5 | - | ~125 |

| C-6 | - | ~150 |

| C-7 | - | ~118 |

| C-7a | - | ~148 |

| -CHO (carbon) | - | ~195 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the adjacent aromatic protons (e.g., H-4 and H-5), helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to link the proton signals of H-2, H-4, and H-5 to their corresponding carbon signals (C-2, C-4, and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For a planar molecule like this, NOESY would show correlations between adjacent protons, such as the aldehyde proton and the H-5 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of the molecular formula (C₈H₅NO₃).

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, common fragmentation pathways could include:

Loss of a hydrogen radical ([M-H]⁺).

Loss of carbon monoxide ([M-CO]⁺) from the aldehyde group, a very common fragmentation for aromatic aldehydes.

Subsequent fragmentation of the benzoxazole ring system, leading to characteristic smaller ions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aldehyde) | 2700-2850 | Stretching |

| C=O (aldehyde) | 1680-1710 | Stretching |

| C=N (oxazole) | 1600-1650 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (phenol/ether) | 1200-1300 | Stretching |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while a strong absorption around 1700 cm⁻¹ would confirm the presence of the aldehyde carbonyl group. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive solid-state structure of this compound. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the oxazole nitrogen or aldehyde oxygen of a neighboring molecule. semanticscholar.org Such interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound.

Chiral HPLC and Other Chromatographic Methods for Purity and Enantiomeric Excess

Purity is a critical parameter for any chemical compound. Standard chromatographic techniques are employed for its assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient, would be the primary method to assess the purity of a sample of this compound. A pure sample would ideally show a single sharp peak.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and checking for the presence of impurities.

It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, techniques like Chiral HPLC , which are designed to separate enantiomers, are not applicable in this case.

No Publicly Available Research Found for "this compound" Computational Studies

Following a comprehensive search for scientific literature, no specific theoretical or computational investigations for the chemical compound “this compound” could be located. The requested analysis, including detailed studies on its electronic structure, reactivity, dynamic behavior, and ligand-target interactions, does not appear to be available in publicly accessible research databases and publications.

Searches were conducted to find data pertaining to the following specific areas of computational chemistry as requested:

Quantum Chemical Calculations (DFT): No publications were found detailing Density Functional Theory calculations for the molecular geometry, frontier molecular orbitals (FMO), or reaction energetics of this compound.

Molecular Dynamics (MD) Simulations: There is no available research describing molecular dynamics simulations to investigate the dynamic behavior and interactions of this specific compound.

Molecular Docking Studies: No literature could be retrieved that discusses molecular docking studies, including binding affinity predictions, for this compound with any biological target.

While research exists for related benzoxazole derivatives and other heterocyclic compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of this information. The absence of specific data for this molecule means that a scientifically accurate article adhering to the requested outline cannot be generated at this time.

Theoretical and Computational Investigations of 6 Hydroxy 7 Benzoxazolecarboxaldehyde

Molecular Docking Studies for Ligand-Target Interactions

Elucidation of Interaction Modes (Hydrogen Bonding, π-Stacking)

The interaction of small molecules with biological targets is fundamental to their mechanism of action. Computational methods such as molecular docking are instrumental in elucidating these interactions. For the benzoxazole (B165842) scaffold, hydrogen bonding and π-stacking are common and critical interaction modes.

Hydrogen Bonding: The benzoxazole ring contains both hydrogen bond donors and acceptors. The nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors. mdpi.com In the case of 6-hydroxy-7-Benzoxazolecarboxaldehyde, the hydroxyl (-OH) group at the 6-position is a potent hydrogen bond donor, while the oxygen of the hydroxyl group and the carbonyl oxygen of the carboxaldehyde group at the 7-position can act as hydrogen bond acceptors. These functional groups are thus likely to form specific and strong hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to the binding affinity.

π-Stacking: The planar aromatic nature of the benzoxazole ring system allows for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding pocket. mdpi.com These interactions, which are a type of non-covalent interaction, are crucial for the stabilization of the ligand-protein complex.

Molecular docking studies on various benzoxazole derivatives have demonstrated the importance of these interactions. For instance, in a study of benzoxazole derivatives as potential mTOR inhibitors, molecular docking revealed binding affinities with scores ranging from -7.084 to -7.426 kcal/mol, comparable to the reference compound. researchgate.net Similarly, docking studies of other benzoxazole derivatives against various protein targets have consistently highlighted the role of hydrogen bonding and π-stacking in their binding modes. mdpi.comresearchgate.netmdpi.com

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bonding (Donor) | 6-hydroxyl group (-OH) | Aspartate, Glutamate, Serine, Threonine | Directional interaction contributing to specificity and affinity. |

| Hydrogen Bonding (Acceptor) | Oxazole nitrogen, Oxazole oxygen, 6-hydroxyl oxygen, 7-carboxaldehyde oxygen | Arginine, Lysine, Histidine, Serine, Threonine | Enhances binding affinity and stabilizes the complex. |

| π-Stacking | Benzoxazole ring system | Phenylalanine, Tyrosine, Tryptophan | Contributes to the overall stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic relevance)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the mechanistic relevance of molecular properties. nih.govx-mol.net

These models are built by aligning a set of molecules with known activities and then calculating various molecular field descriptors (e.g., steric, electrostatic, hydrophobic) around them. The correlation of these descriptors with biological activity provides insights into the structural requirements for optimal activity.

For benzoxazole derivatives, 3D-QSAR studies have been successfully applied to understand their anticancer, anti-inflammatory, and antimicrobial activities. nih.govx-mol.net For example, a 3D-QSAR study on a series of benzoxazole derivatives as VEGFR-2 inhibitors yielded statistically significant models. nih.gov The CoMFA and CoMSIA models provided contour maps that indicated the regions where steric bulk, positive or negative charge, and hydrophobicity would enhance or decrease the biological activity. Such studies reveal that the substituents on the benzoxazole ring play a crucial role in determining the compound's interaction with its target.

The mechanistic relevance of QSAR models for benzoxazole derivatives can be summarized as follows:

Steric Fields: The models often indicate that bulky substituents are favored in some regions of the molecule, while in others, they may cause steric hindrance, leading to a decrease in activity.

Electrostatic Fields: The models can pinpoint areas where electropositive or electronegative potentials are favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups.

Hydrophobic Fields: These models can identify regions where hydrophobic groups would lead to better interaction with nonpolar pockets in the receptor, thereby increasing activity.

| QSAR Method | Key Descriptors | Mechanistic Insights for Benzoxazole Derivatives | Predictive Power (Example r² values) |

|---|---|---|---|

| CoMFA | Steric and Electrostatic Fields | Identifies regions where steric bulk and specific electrostatic properties are crucial for activity. | 0.975 x-mol.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fields | Provides a more detailed understanding of the required physicochemical properties for optimal binding. | 0.983 x-mol.net |

Prediction of Molecular Behaviors and Optimization of Chemical Processes

Computational chemistry is also a valuable tool for predicting the intrinsic molecular properties and reactivity of compounds, as well as for optimizing the chemical processes for their synthesis.

Prediction of Molecular Behaviors: Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netscirp.orgmdpi.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reactivity of a molecule can be predicted. mdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity. mdpi.com The molecular electrostatic potential (MEP) map is another useful tool derived from DFT calculations, which visualizes the electron density distribution and helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, DFT calculations could predict its reactivity, stability, and potential sites of metabolic transformation.

Optimization of Chemical Processes: Computational methods can be employed to optimize the synthesis of benzoxazole derivatives. For instance, DFT calculations can be used to model reaction mechanisms and predict the most favorable reaction pathways, leading to higher yields and fewer byproducts. researchgate.net Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and mixing in reactors, which can be used to optimize reaction conditions such as temperature, pressure, and mixing speed for industrial-scale synthesis. researchgate.netbiomedres.us While not specific to this compound, the principles of using CFD for process optimization are broadly applicable in chemical manufacturing.

Mechanistic Biological Research and Molecular Interactions

Molecular Recognition and Binding Studies with Biomolecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. Research on benzoxazole (B165842) derivatives has revealed significant binding to nucleic acids and a range of enzymes and receptors.

Benzoxazole derivatives have been identified as potential DNA interacting agents, a property that is often associated with anticancer and antimicrobial activities. mdpi.com A systematic review of benzoxazole and naphthoxazole derivatives highlights their capacity to bind to DNA, with intercalation being the predominant mode of interaction. periodikos.com.brperiodikos.com.br This process involves the insertion of the planar benzoxazole ring system between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com Such an interaction can lead to conformational changes in the DNA, including unwinding and lengthening of the helix, which can interfere with crucial cellular processes like DNA replication and transcription. mdpi.comwikipedia.org

The binding of these derivatives is often accompanied by an enhancement of their fluorescence emission, suggesting a change in the molecular environment upon intercalation. periodikos.com.brperiodikos.com.br This property is not only indicative of the binding event but also forms the basis for their application as fluorescent DNA probes. periodikos.com.brperiodikos.com.br While direct studies on 6-hydroxy-7-Benzoxazolecarboxaldehyde are not extensively documented, the established DNA-binding capacity of the benzoxazole scaffold suggests that this compound may also exhibit similar interactions. The presence of the aldehyde and hydroxyl groups could further influence the binding affinity and mode of interaction with DNA.

Table 1: DNA Interaction Profile of Benzoxazole Derivatives

| Derivative Class | Predominant Mode of Interaction | Associated Biological Activity |

| Benzoxazoles | Intercalation | Anticancer mdpi.com |

| Naphthoxazoles | Intercalation | Potential as DNA probes periodikos.com.brperiodikos.com.br |

| Benzothiazole (B30560)/Benzoxazole-pyrrolo[2,1-c] periodikos.com.brnano-ntp.combenzodiazepine conjugates | DNA Binding | Anticancer nih.gov |

The benzoxazole moiety serves as a versatile scaffold for the design of inhibitors targeting various enzymes and receptors.

Cyclooxygenase (COX) Enzymes: Several studies have explored benzoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nano-ntp.comderpharmachemica.comnih.govresearchgate.net Some 2-(2-arylphenyl)benzoxazoles have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have suggested that these compounds can fit into the active site of the COX-2 enzyme. nih.gov

Cytochrome P450 (CYP) Enzymes: The interaction of benzoxazole derivatives with cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, has been investigated, primarily in the context of cancer therapy. nih.gov Certain benzoxazole analogues of the anticancer prodrug Phortress have been shown to induce the expression of CYP1A1. nih.gov This enzyme can then metabolize the compound into a potent agonist of the aryl hydrocarbon receptor (AhR), leading to anticancer activity. nih.gov On the other hand, some benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have been shown to inhibit CYP450-dependent enzymes. researchgate.net The potential for this compound to either induce or inhibit CYP enzymes would be a critical factor in its metabolic profile and potential for drug-drug interactions. solvobiotech.comscbt.comdrugbank.com

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. mdpi.comnih.govgoogle.com A number of benzoxazole derivatives have been synthesized and evaluated as urease inhibitors, with some compounds exhibiting potent inhibitory activity. nih.govresearchgate.netresearchgate.netnih.gov Molecular docking studies have indicated that these compounds can bind effectively within the active site of the urease enzyme. researchgate.netresearchgate.net

Table 2: Enzyme Inhibition by Benzoxazole Derivatives

| Enzyme Target | Derivative Class | Observed Effect |

| COX-2 | 2-(2-arylphenyl)benzoxazoles | Selective Inhibition nih.gov |

| COX-2 | Methyl-2-amino benzoxazole-5-carboxylates | Inhibition nano-ntp.com |

| CYP1A1 | Benzoxazole analogues of Phortress | Induction of gene expression nih.gov |

| Urease | (2-(benzo[d]oxazol-2-ylthio)-1-(4-substitute-phenyl)ethan-1-one oxime | Potent Inhibition researchgate.net |

| Urease | Triazinoindole bearing benzoxazole hybrids | Moderate to excellent inhibition nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms of action of benzoxazole derivatives is crucial for their development as therapeutic agents. While specific data for this compound is limited, studies on related compounds provide insights into potential pathways.

The anticancer activity of certain benzoxazole derivatives is linked to their ability to induce CYP1A1 gene expression, leading to the formation of active metabolites that function as AhR agonists. nih.gov This suggests a mechanism involving the modulation of specific gene expression programs. In the context of antimicrobial activity, some benzoxazole derivatives are thought to exert their effects through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.combenthamdirect.com This mode of action is distinct from DNA intercalation and highlights the diverse mechanisms through which this scaffold can operate.

Protein-Ligand Interaction Profiling

The detailed characterization of interactions between a ligand and its protein target is essential for structure-based drug design. While a specific protein-ligand interaction profile for this compound is not available, computational methods such as molecular docking have been instrumental in understanding the binding modes of various benzoxazole derivatives with their respective enzyme targets, including COX-2 and urease. nih.govresearchgate.netresearchgate.net These studies help to identify key amino acid residues involved in the binding and provide a rationale for the observed inhibitory activities.

Biological Probe Development Based on the Benzoxazolecarboxaldehyde Scaffold

The inherent fluorescent properties of many benzoxazole derivatives make them attractive candidates for the development of biological probes. mdpi.comnih.govacs.orgnih.gov As mentioned earlier, the enhanced fluorescence of certain benzoxazoles upon binding to DNA has led to their investigation as DNA probes. periodikos.com.brperiodikos.com.br The benzoxazole scaffold can be incorporated into more complex molecular architectures to create chemosensors for specific analytes. For example, a benzoxazole-based fluorescent macrocyclic chemosensor has been developed for the optical detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.com The this compound structure, with its reactive aldehyde group and fluorescent benzoxazole core, presents a promising platform for the design of novel biological probes for imaging and sensing applications.

Emerging Applications of 6 Hydroxy 7 Benzoxazolecarboxaldehyde and Its Derivatives Non Medical

Materials Science Applications

The unique photophysical properties of the benzoxazole (B165842) core, particularly when functionalized with electron-donating and withdrawing groups, make it a valuable component in the design of advanced materials. The inherent fluorescence and environmental sensitivity of these compounds have led to their exploration in optical and optoelectronic devices.

Development of Materials with Specific Optical Properties (e.g., Light-Emitting Devices, Fluorescent Probes, Sensors)

Derivatives of benzoxazole are increasingly being investigated for their potential in creating materials with tailored optical characteristics. A notable application is in the development of fluorescent probes for the detection of various analytes. For instance, certain fluorinated 2-hydroxyphenyl benzoxazole derivatives have been shown to be effective fluorescent probes for sensing pH and metal cations. nih.govresearchgate.net

One such derivative, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, demonstrates sensitivity to pH changes in the 7-8 range, exhibiting a significant enhancement in fluorescence under basic conditions. nih.govresearchgate.net This compound has also been identified as a selective fluorescent probe for the magnesium cation (Mg²⁺). nih.govresearchgate.net A related benzothiazole (B30560) analogue has shown similar pH sensitivity and is suitable for sensing the zinc cation (Zn²⁺). nih.govresearchgate.net The high sensitivity of these probes is attributed to the acidity of the fluorophenol moiety within their structure. nih.govresearchgate.net

While direct studies on 6-hydroxy-7-Benzoxazolecarboxaldehyde for these specific applications are not widely reported, the principles governing the function of these derivatives suggest that the strategic placement of hydroxyl and carboxaldehyde groups on the benzoxazole ring could similarly yield materials with interesting optical sensing capabilities.

| Compound | Sensing Application | Key Finding | Reference |

|---|---|---|---|

| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | pH and Magnesium Cation (Mg²⁺) | Large fluorescence enhancement in basic conditions (pH 7-8) and selectivity for Mg²⁺. | nih.govresearchgate.net |

| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | pH and Zinc Cation (Zn²⁺) | Sensitive to pH changes at pH 7-8 and suitable for sensing Zn²⁺. | nih.govresearchgate.net |

Use in Optoelectronic Applications

The potential for benzoxazole derivatives in optoelectronic applications is an area of active research. The electronic properties of these molecules, which can be tuned through chemical modification, make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. While specific data on this compound in this context is limited, the broader class of benzoxazoles is recognized for its utility in developing organic electronic materials.

Agrochemistry Research (e.g., Herbicides, Insecticides)

The benzoxazole and benzothiazole frameworks are significant in the discovery of new agrochemicals due to their broad spectrum of biological activities. mdpi.comnih.gov Research over the past two decades has led to the development of various benzoxazole derivatives with applications as fungicides, antimicrobials, herbicides, antiviral agents, and insecticides. mdpi.comnih.govresearchgate.net

While specific research on this compound in agrochemistry is not extensively documented, the general class of benzoxazoles has proven to be a valuable scaffold for creating new crop protection agents. For example, oxazosulfyl (B8228571) is a benzoxazole-based insecticide with a broad spectrum of activity, primarily used for controlling rice pests. mdpi.com The versatility of the benzoxazole structure, with multiple sites for modification, allows for the fine-tuning of its biological activity, making it a promising area for future agrochemical research. mdpi.com

Specialty Chemicals and Polymer Synthesis

Anticorrosive and Complexing Agent Properties

The ability of heterocyclic compounds to inhibit the corrosion of metals is a well-established field of study. Benzoxazole derivatives, in particular, have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic environments.

Research has shown that the mechanism of inhibition often involves the adsorption of the benzoxazole molecules onto the metal surface, forming a protective film that prevents contact with the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the pi-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.

While studies specifically detailing the anticorrosive properties of this compound are scarce, research on related benzoxazole derivatives provides valuable insights. The effectiveness of these inhibitors is often concentration-dependent, with higher concentrations leading to greater inhibition efficiency.

| Inhibitor Type | Metal | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|---|

| Benzoxazole Derivatives | Mild Steel | 1 M HCl | Adsorption on the metal surface forms a uniform protective film. | researchgate.net |

Furthermore, the presence of the hydroxyl and aldehyde groups in this compound suggests its potential to act as a complexing agent or ligand for various metal ions. The formation of stable metal complexes can be another mechanism contributing to its anticorrosive properties, by forming a passivating layer on the metal surface.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 6-hydroxy-7-benzoxazolecarboxaldehyde and its derivatives is intrinsically linked to the principles of green chemistry. While traditional methods for constructing the benzoxazole (B165842) ring often rely on harsh conditions and hazardous reagents, emerging sustainable practices offer promising alternatives. mdpi.comnih.govjetir.orgacs.org Future research will likely focus on the adaptation and optimization of these eco-friendly methodologies for the specific synthesis of this compound.

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts, such as nanocatalysts and reusable heterogeneous catalysts, could lead to more efficient and environmentally benign syntheses. researchgate.netnih.gov For instance, the use of a Brønsted acidic ionic liquid gel has been shown to be effective for the synthesis of other benzoxazoles and could be adapted for this specific molecule. acs.orgnih.gov

Alternative Solvents and Conditions: A shift towards greener solvent systems, or even solvent-free conditions, is anticipated. acs.orgnih.gov Techniques like microwave-assisted and ultrasound-assisted synthesis have already demonstrated the potential to reduce reaction times and energy consumption in the formation of benzoxazole derivatives. mdpi.com

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High reactivity, selectivity, and catalyst reusability. researchgate.netnih.gov | Development of specific nanocatalysts for the cyclization step. |

| Ionic Liquid Catalysis | Green and reusable catalyst systems, mild reaction conditions. acs.orgnih.gov | Optimization of ionic liquid properties for improved yield and purity. |

| Microwave/Ultrasound | Reduced reaction times and energy consumption. mdpi.com | Investigating the effects of irradiation on reaction kinetics and product formation. |

Exploration of Undiscovered Reactivity Patterns

The aldehyde and hydroxyl functionalities appended to the benzoxazole core of this compound suggest a rich and largely unexplored reactivity profile. Future investigations will likely delve into the unique chemical transformations this compound can undergo, opening avenues for the creation of novel molecular architectures.

Potential areas of exploration include:

Ortho-Hydroxy-Aldehyde Reactivity: The adjacent hydroxyl and aldehyde groups can participate in a variety of cyclization and condensation reactions, providing access to new heterocyclic systems fused to the benzoxazole framework.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of substitution reactions on the benzene (B151609) ring, influenced by the existing substituents, is warranted. This will enable the targeted synthesis of a diverse library of derivatives.

Derivatization of the Aldehyde Group: The aldehyde moiety serves as a versatile handle for a wide array of chemical modifications, including reductive amination, Wittig reactions, and the formation of imines and oximes, leading to compounds with potentially new biological activities.

Advanced Mechanistic Characterization of Biological Interactions

While the broader class of benzoxazoles is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific interactions of this compound with biological targets remain to be elucidated. researchgate.netnih.govjocpr.comresearchgate.netresearchgate.net Future research will necessitate a multi-pronged approach to unravel its mechanism of action at a molecular level.

Key research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with the compound.

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit key enzymes implicated in various diseases. nih.gov

Structural Biology: Utilizing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the specific molecular interactions that govern its activity.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding affinities and modes of interaction with various biological targets, thereby guiding the rational design of more potent and selective derivatives. nih.gov

Diversification of Non-Medical Applications

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of the benzoxazole scaffold suggest that this compound could find applications in material science. researchgate.netresearchgate.netrsc.orgnih.gov

Future research could explore its utility as:

Fluorescent Probes: The inherent fluorescence of many benzoxazole derivatives could be harnessed to develop novel sensors for detecting metal ions, anions, or specific biological molecules. nih.gov

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of appropriately modified derivatives could be tailored for use as emissive materials in OLEDs. nih.gov

Agrochemicals: Given that some benzoxazole derivatives have shown promise as herbicides and fungicides, investigating the potential of this compound in agriculture is a logical next step. nih.gove3s-conferences.org

| Application Area | Potential Role of this compound | Research Focus |

| Fluorescent Sensors | As a core fluorophore for detecting specific analytes. nih.gov | Synthesis of derivatives with tailored recognition moieties. |

| OLEDs | As a component of the emissive layer. nih.gov | Tuning of photophysical properties through structural modification. |

| Agrochemicals | As a potential herbicide or fungicide. nih.gove3s-conferences.org | Evaluation of its activity against various plant pathogens and weeds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. In the context of this compound, these computational tools can significantly accelerate the research process.

Future applications of AI and ML include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

De Novo Design: Utilizing generative AI models to design novel benzoxazole derivatives with optimized properties for specific biological targets or material science applications.

Synthesis Planning: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to target derivatives.

The integration of these in silico approaches will undoubtedly streamline the design-make-test-analyze cycle, leading to a more rapid and cost-effective exploration of the chemical space around this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-7-benzoxazolecarboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions. For example, benzoxazole cores are often constructed via condensation of o-aminophenol derivatives with carboxylic acids or their equivalents under acidic or thermal conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating, as demonstrated in the preparation of benzoxazole-benzimidazole hybrids (e.g., 34.9–63.4% yields under varying substituents) . Characterization via -NMR and -NMR is essential to confirm regioselectivity, particularly for hydroxyl and aldehyde functional groups .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR can identify the hydroxyl proton (broad singlet at δ 9–10 ppm) and aldehyde proton (sharp singlet at δ 10–11 ppm). -NMR distinguishes the carbonyl carbon (δ 190–200 ppm) and aromatic carbons (δ 110–160 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight with precision (e.g., ±0.001 Da) .

- IR Spectroscopy : Absorbance bands for -OH (3200–3600 cm) and -CHO (1700–1750 cm) confirm functional groups .

Q. What is the pharmacological significance of the benzoxazole scaffold in drug discovery?

- Methodological Answer : Benzoxazoles exhibit diverse bioactivities due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions. Substituted benzoxazoles have shown anti-inflammatory, antimicrobial, and antihypertensive activities . For example, 6-benzoxazole-benzimidazole derivatives demonstrated dose-dependent angiotensin-converting enzyme (ACE) inhibition in vitro, suggesting potential for cardiovascular drug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

- Tautomer Analysis : Computational tools (e.g., DFT calculations) predict dominant tautomeric forms in solution .

- Chromatographic Purity : HPLC or GC-MS (with >98% purity thresholds) ensures removal of byproducts .

- Isotopic Labeling : Deuterated solvents or -labeling can clarify ambiguous proton environments .

Q. What strategies optimize the bioavailability of this compound derivatives in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 7-position enhances metabolic stability .

- Prodrug Design : Masking the hydroxyl group as an ester or glycoside improves solubility and absorption .

- In Silico Modeling : QSPR models predict logP and permeability coefficients to guide synthesis .

Q. How do substituent effects on the benzoxazole ring influence biological activity?